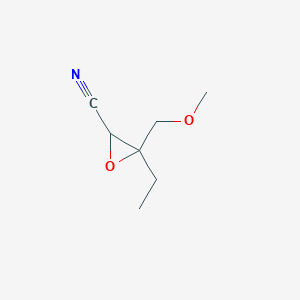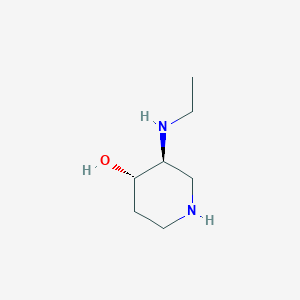![molecular formula C12H11NOS B15257408 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde](/img/structure/B15257408.png)
2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde is a heterocyclic compound that features a quinoline ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, which is further connected to an acetaldehyde moiety. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde typically involves the reaction of 4-methylquinoline with a sulfanylating agent followed by the introduction of an acetaldehyde group. One common method involves the reaction of 4-methylquinoline with carbon disulfide in the presence of potassium hydroxide in ethanol, leading to the formation of the corresponding sulfanyl derivative. This intermediate can then be reacted with an appropriate aldehyde source under controlled conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-[(4-Methylquinolin-2-yl)sulfanyl]acetic acid.
Reduction: 2-[(4-Methylquinolin-2-yl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens, while the sulfanyl group can modulate the activity of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylquinolin-2-yl)sulfanyl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[(4-Methylquinolin-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide: Similar structure but with a hydrazide group instead of an aldehyde.
Uniqueness
2-[(4-Methylquinolin-2-yl)sulfanyl]acetaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides a balance between hydrophilic and hydrophobic properties, enhancing its potential biological activity .
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetaldehyde |
InChI |
InChI=1S/C12H11NOS/c1-9-8-12(15-7-6-14)13-11-5-3-2-4-10(9)11/h2-6,8H,7H2,1H3 |
InChI Key |
BHKZHHLVCXMMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane](/img/structure/B15257335.png)






![Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate](/img/structure/B15257385.png)
![6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15257386.png)
![3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B15257388.png)

![Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257393.png)
![5-[(tert-Butoxy)carbonyl]-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15257401.png)
![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15257409.png)
